molecular formula C10H11NO4 B13012723 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid

2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid

Cat. No.: B13012723
M. Wt: 209.20 g/mol
InChI Key: UKKLIAGJTVMYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an amino group attached to a propanoic acid moiety, which is further substituted with a benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid typically involves the reaction of benzo[d][1,3]dioxole derivatives with amino acids under specific conditions. One common method involves the use of benzo[d][1,3]dioxole-5-carboxylic acid, which is reacted with an appropriate amino acid derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Scientific Research Applications

2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the benzo[d][1,3]dioxole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-2-(1,3-benzodioxol-5-yl)propanoic acid

InChI

InChI=1S/C10H11NO4/c1-10(11,9(12)13)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

UKKLIAGJTVMYFF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.